(E)-tert-Butyl 3-(4-formylphenyl)acrylate
CAS No.: 144374-53-8
Cat. No.: VC21278876
Molecular Formula: C14H16O3
Molecular Weight: 232.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144374-53-8 |
---|---|
Molecular Formula | C14H16O3 |
Molecular Weight | 232.27 g/mol |
IUPAC Name | tert-butyl (E)-3-(4-formylphenyl)prop-2-enoate |
Standard InChI | InChI=1S/C14H16O3/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-10H,1-3H3/b9-8+ |
Standard InChI Key | OFMQCKGSKVARCL-CMDGGOBGSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)C=O |
SMILES | CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)C=O |
Canonical SMILES | CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)C=O |
Introduction
Chemical Identity and Nomenclature
Basic Identification
(E)-tert-Butyl 3-(4-formylphenyl)acrylate is an organic compound characterized by its distinctive molecular structure and specific stereochemistry. It is formally identified by its CAS registry number 144374-53-8, which serves as a unique identifier in chemical databases and literature . The compound belongs to the class of α,β-unsaturated esters, specifically acrylates, with additional functionality provided by the formyl group on the phenyl ring. The "(E)" designation in the name specifically denotes the trans configuration of the double bond in the acrylate portion, indicating that the carboxyl group and the phenyl ring are positioned on opposite sides of this double bond.
Alternative Names and Designations
Structural Characteristics
Molecular Composition
(E)-tert-Butyl 3-(4-formylphenyl)acrylate has a molecular formula of C₁₄H₁₆O₃, containing fourteen carbon atoms, sixteen hydrogen atoms, and three oxygen atoms . The exact mass of the compound is 232.11000, which corresponds to its monoisotopic mass and is useful for identification in mass spectrometric analysis . The three oxygen atoms are distributed among the ester functionality (two oxygen atoms) and the aldehyde group (one oxygen atom), each contributing to the compound's chemical reactivity and physical properties.
Structural Features
The structure of (E)-tert-Butyl 3-(4-formylphenyl)acrylate can be divided into several key components. The backbone consists of an acrylate moiety with a 4-formylphenyl substituent at the β-position of the unsaturated system. The ester group is specifically a tert-butyl ester, where the alcohol component is tert-butanol (2-methyl-2-propanol). The phenyl ring bears a formyl (aldehyde) group at the para position, creating an extended conjugated system from the acrylate double bond through the aromatic ring to the carbonyl of the aldehyde . This conjugation influences both the physical properties and chemical reactivity of the compound.
Three-Dimensional Configuration
The "(E)" stereochemical designation is a crucial structural feature of this compound. It indicates that the carboxyl group and the phenyl ring are positioned on opposite sides of the carbon-carbon double bond in the acrylate system. This trans configuration is typically more thermodynamically stable than the corresponding "(Z)" or cis isomer for this type of structure. The three-dimensional arrangement significantly influences the compound's reactivity, particularly in stereoselective transformations and reactions involving the unsaturated system.
Physicochemical Properties
Key Physical Parameters
The physical properties of (E)-tert-Butyl 3-(4-formylphenyl)acrylate are summarized in the following table:
Solubility and Partition Characteristics
The LogP value of 2.85400 for (E)-tert-Butyl 3-(4-formylphenyl)acrylate indicates moderate lipophilicity, suggesting that the compound has greater solubility in organic solvents than in water . This property is significant for predicting the compound's behavior in various solvent systems and potential biological environments. The moderate lipophilicity makes it suitable for applications in organic synthesis where solubility in common organic solvents is desirable.
Surface Properties
The Polar Surface Area (PSA) value of 43.37000 Ų indicates a moderate potential for hydrogen bonding and polar interactions . This value is important for predicting membrane permeability and bioavailability in pharmaceutical applications. Compounds with PSA values below 60 Ų generally exhibit good membrane permeability, suggesting that (E)-tert-Butyl 3-(4-formylphenyl)acrylate may have reasonable permeability across biological membranes if used in medicinal chemistry applications.
Synthesis and Preparation
Reported Synthetic Approaches
Several research groups have reported the synthesis of (E)-tert-Butyl 3-(4-formylphenyl)acrylate, achieving various levels of purity. Zhang et al. (2008) achieved approximately 99% purity of the compound, as documented in the journal Synthesis . Huynh and Wu (2009) reported synthesis with approximately 86% purity in the Journal of Organometallic Chemistry . Additionally, Declerck et al. (2012) achieved approximately 97% purity as reported in Chemical Communications . These multiple successful syntheses indicate the reproducibility and reliability of methods for preparing this compound.
Purification Methods
The purification of (E)-tert-Butyl 3-(4-formylphenyl)acrylate likely involves column chromatography, as suggested by the purification methods described for similar compounds in source . Typical solvent systems for this type of compound include mixtures of ethyl acetate and hexane in various ratios, such as 1:4 or 1:8 . The high purities reported by several research groups (up to 99%) suggest that effective purification methods have been established for this compound.
Chemical Reactivity
Functional Group Reactivity
(E)-tert-Butyl 3-(4-formylphenyl)acrylate contains several reactive functional groups that contribute to its versatility in organic synthesis:
-
The aldehyde group (formyl) is highly reactive toward nucleophilic addition reactions, reductions, oxidations, and condensation reactions. This functional group can be transformed into a wide range of other functionalities, including alcohols, imines, oximes, and carboxylic acids.
-
The α,β-unsaturated ester system (acrylate) can participate in conjugate additions (Michael additions), cycloadditions such as the Diels-Alder reaction, and various other transformations typical of electron-deficient alkenes.
-
The tert-butyl ester group serves as a protected carboxylic acid that can be selectively deprotected under acidic conditions to reveal a carboxylic acid functionality when needed in multistep syntheses.
Stability Considerations
Applications in Organic Synthesis
Role as a Synthetic Intermediate
The bi-functional nature of (E)-tert-Butyl 3-(4-formylphenyl)acrylate makes it particularly valuable as an intermediate in organic synthesis. The presence of both an α,β-unsaturated ester and an aldehyde group on an aromatic ring allows for selective transformations at either functional site, enabling the construction of more complex molecular architectures. This versatility is likely the reason for its appearance in multiple synthetic methodology publications .
Literature Applications
Regulatory Information
Transportation Classification
(E)-tert-Butyl 3-(4-formylphenyl)acrylate is classified as non-hazardous for air and ground transportation according to source . This classification facilitates the shipment and distribution of the compound for research and commercial purposes without the additional regulatory burden associated with hazardous materials transportation.
International Trade Classification
The compound is associated with HS Code 2918300090, which corresponds to "other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives" . This classification is relevant for international trade and customs purposes, potentially affecting import/export regulations, tariffs, and documentation requirements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume